Bienvenue dans la boutique en ligne BenchChem!

7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1820687-16-8) is a synthetic heterocyclic building block belonging to the tetrahydroisoquinoline (THIQ) alkaloid class. Its molecular formula is C₁₀H₁₃ClN₂O₃ with a molecular weight of 244.67 g·mol⁻¹.

Molecular Formula C10H13ClN2O3
Molecular Weight 244.68
CAS No. 1820687-16-8
Cat. No. B2429652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS1820687-16-8
Molecular FormulaC10H13ClN2O3
Molecular Weight244.68
Structural Identifiers
SMILESCOC1=C(C=C2CCNCC2=C1)[N+](=O)[O-].Cl
InChIInChI=1S/C10H12N2O3.ClH/c1-15-10-5-8-6-11-3-2-7(8)4-9(10)12(13)14;/h4-5,11H,2-3,6H2,1H3;1H
InChIKeyWDNQVGPQFZJNRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 1820687-16-8): Core Scaffold Identity and Research-Grade Procurement Context


7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1820687-16-8) is a synthetic heterocyclic building block belonging to the tetrahydroisoquinoline (THIQ) alkaloid class. Its molecular formula is C₁₀H₁₃ClN₂O₃ with a molecular weight of 244.67 g·mol⁻¹ [1]. The compound features a 6-nitro electron-withdrawing group and a 7-methoxy electron-donating group on the saturated isoquinoline core, a substitution pattern that distinguishes it from the more common 6,7-dimethoxy THIQ scaffold found in natural alkaloids and known NMDA receptor modulators such as CIQ [2]. It is supplied as a hydrochloride salt, typically at ≥95% purity, and is primarily utilized as a protected synthetic intermediate for downstream amine-functionalized kinase inhibitors and GABAergic agent development .

Why 7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride Cannot Be Casually Swapped for Other THIQ Analogs


Generic substitution among tetrahydroisoquinoline analogs is unreliable because the precise position of the nitro and methoxy substituents dictates both the compound's chemical reactivity and its biological target engagement profile. The 6-nitro-7-methoxy arrangement present in CAS 1820687-16-8 is regioisomerically distinct from the 6-methoxy-7-nitro isomer (CAS 1116231-01-6), and these two substitution patterns would yield different amine regioisomers upon nitro reduction—directing divergent kinase inhibitor pharmacophores [1]. Furthermore, the hydrochloride salt form provides defined stoichiometry (1:1 salt), crystallinity, and storage stability that the free base (CAS 1820584-85-7, MW 208.21, C₁₀H₁₂N₂O₃) does not offer, directly impacting weighing accuracy, solubility in aqueous buffers, and batch-to-batch reproducibility in medicinal chemistry workflows . Simply selecting any 'methoxy-nitro-THIQ' without verifying the exact regioisomer and salt form risks synthesizing the wrong downstream lead series.

Quantitative Differentiation Guide: 7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride vs. Closest Analogs


Regioisomeric Differentiation: 7-MeO-6-NO₂ vs. 6-MeO-7-NO₂ THIQ Defines Downstream Pharmacophore Address

The target compound places the nitro group at the 6-position and the methoxy at the 7-position of the THIQ scaffold. The regioisomeric analog 6-Methoxy-7-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 1116231-01-6) reverses this arrangement. Upon reduction of the nitro group to an amine—the key synthetic step for generating kinase inhibitor building blocks—the target compound yields 6-amino-7-methoxy-THIQ, whereas the regioisomer yields 7-amino-6-methoxy-THIQ. According to US Patent US20090186917, 6-aminoisoquinoline and 7-aminoisoquinoline compounds exhibit distinct kinase inhibition profiles, with the position of the amine critically determining target engagement [1]. Selection of the correct regioisomer therefore predetermines which kinase pharmacophore series is accessible.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Hydrochloride Salt vs. Free Base: Quantified Purity, MW Precision, and Handling Advantages

The hydrochloride salt (CAS 1820687-16-8) has a molecular weight of 244.67 g·mol⁻¹ and an exact mass of 244.06147 Da (C₁₀H₁₃ClN₂O₃), whereas the corresponding free base (CAS 1820584-85-7) has a molecular weight of 208.21 g·mol⁻¹ (C₁₀H₁₂N₂O₃) [1]. The salt form is supplied as a solid with standard purity of 98% (HPLC) and is supported by batch-specific QC documentation including NMR, HPLC, and GC from major suppliers . In contrast, the free base is typically offered at 95–98% purity with fewer available QC data packages. The hydrochloride salt provides defined stoichiometry for reaction calculations, improved long-term storage stability under recommended conditions (2–8°C, dry), and enhanced aqueous solubility for direct use in reduction or coupling reactions without additional neutralization steps.

Synthetic Chemistry Analytical Chemistry Procurement Quality

Computed Physicochemical Property Differentiation: LogP, TPSA, and BBB Permeability Predictions

Computed physicochemical properties from PubChem and the Bidepharm product specification reveal key molecular descriptors for the hydrochloride salt: Topological Polar Surface Area (TPSA) = 67.08 Ų (computed after Ertl et al. 2000), Hydrogen Bond Donor Count = 2, Hydrogen Bond Acceptor Count = 4, and Rotatable Bond Count = 1 [1]. Consensus Log Pₒ/w = 1.01, with individual predictions ranging from 0.0 (iLOGP) to 1.93 (XLOGP3) . By comparison, the non-nitrated analog 7-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 43207-78-9, MW 163.22, C₁₀H₁₃NO) lacks the nitro group entirely, resulting in lower TPSA, fewer H-bond acceptors, and higher predicted CNS penetration but reduced synthetic versatility (no nitro-to-amine reduction handle) [2]. The presence of the nitro group in the target compound lowers LogP (consensus 1.01 vs. estimated ~1.5–2.0 for non-nitrated analog), reduces membrane permeability predictions, and simultaneously provides the critical synthetic handle for amine generation.

Drug Design ADME Prediction Computational Chemistry

Synthetic Utility as a Protected Amine Precursor: Direct Entry into Kinase Inhibitor and GABA Analog Chemical Space

The compound's primary industrial and academic value lies in its role as a nitro-protected precursor to 6-amino-7-methoxy-1,2,3,4-tetrahydroisoquinoline. ChemShuttle documentation explicitly states the compound is used 'in the development of kinase inhibitors and as a building block for GABA analogs,' citing a 2023 review that notes the methoxynitroisoquinoline scaffold 'provides unique steric interactions, enabling the creation of bioactive molecules with improved blood-brain barrier penetration' . The downstream Boc-protected amine (tert-butyl 6-amino-3,4-dihydro-7-methoxyisoquinoline-2(1H)-carboxylate, CAS 1390657-69-8, MW 278.35) is a commercially listed follow-on intermediate, confirming a defined synthetic trajectory from nitro to amine to elaborated kinase inhibitor . In contrast, the non-nitrated analog 7-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 43207-78-9) lacks this versatile reduction handle and cannot directly enter the 6-aminoisoquinoline kinase inhibitor patent space described in US20090186917.

Synthetic Methodology Kinase Inhibitors CNS Drug Discovery

Application Scenarios for 7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride Based on Verified Differentiation Evidence


Medicinal Chemistry: Synthesis of 6-Amino-7-methoxy-THIQ-Derived Kinase Inhibitors

The compound serves as the direct nitro precursor to 6-amino-7-methoxy-1,2,3,4-tetrahydroisoquinoline, a core scaffold in the Aerie Pharmaceuticals patent family (US20090186917) covering 6-aminoisoquinoline-based kinase modulators for glaucoma, cancer, and obesity indications [1]. The defined regioisomeric identity ensures that amine installation occurs at the 6-position, matching the pharmacophore requirements of the patent SAR. The hydrochloride salt form provides accurate stoichiometry for reduction scale-up and coupling reactions.

Neuroscience Drug Discovery: Building Block for GABA Receptor-Modulating Anxiolytic Agents

Per supplier documentation, the methoxynitroisoquinoline scaffold has been highlighted in a 2023 publication for enabling bioactive molecules with improved blood-brain barrier penetration, and a separate publication noted its utility in creating anxiolytic agents via GABA receptor modulation . The computed TPSA of 67.08 Ų and consensus LogP of 1.01 position this scaffold within favorable CNS drug-like property space, while the nitro group provides the synthetic handle for late-stage diversification into GABAergic chemotypes.

Process Chemistry: Defined Salt Form for Reproducible Scale-Up and QC-Traceable Inventory Management

For CROs and pharmaceutical development teams requiring batch-to-batch reproducibility, the hydrochloride salt (CAS 1820687-16-8) offers 98% purity with NMR, HPLC, and GC QC documentation from Bidepharm , versus the free base (CAS 1820584-85-7) which is typically supplied at 95% purity with fewer analytical data packages. The defined 1:1 salt stoichiometry eliminates uncertainty in reagent equivalents during scale-up, and the 2–8°C dry storage recommendation ensures compound integrity throughout multi-month synthesis campaigns.

Computational Chemistry and ADME Modeling: Calibration Compound with Well-Characterized Descriptors

The compound's computed molecular properties—including TPSA 67.08 Ų, consensus LogP 1.01 (range 0.0–1.93 across five prediction methods), HBD 2, HBA 4, and 1 rotatable bond—are fully documented in PubChem and supplier databases [2]. These data make the compound suitable as a reference standard for calibrating in silico ADME models, particularly for nitroaromatic THIQ scaffolds where experimental LogD and permeability data may be sparse.

Quote Request

Request a Quote for 7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.